Intepirdine

Descripción general

Descripción

Intepirdine es un antagonista selectivo del receptor 6 de serotonina (5-HT6), desarrollado principalmente por sus potenciales efectos de mejora de la cognición, la memoria y el aprendizaje. Inicialmente desarrollado por GlaxoSmithKline, fue adquirido posteriormente por Axovant Sciences. A pesar de mostrar cierta eficacia preliminar en los ensayos clínicos de fase II para la enfermedad de Alzheimer, su desarrollo se interrumpió después de no demostrar una mejora significativa en los ensayos de fase III .

Métodos De Preparación

La síntesis de intepirdine implica la formación de una estructura central de quinolina con un grupo fenilsulfonilo y una porción de piperazina. La ruta sintética generalmente incluye:

Formación del núcleo de quinolina: Esto se puede lograr mediante varios métodos, incluida la síntesis de Skraup, que implica la condensación de anilina con glicerol y ácido sulfúrico.

Introducción del grupo fenilsulfonilo: Este paso implica la sulfonilación del núcleo de quinolina utilizando reactivos como el cloruro de bencenosulfonilo.

Unión de la porción de piperazina: Esto se realiza típicamente mediante reacciones de sustitución nucleofílica, donde el anillo de piperazina se introduce en el núcleo de quinolina.

Análisis De Reacciones Químicas

Intepirdine experimenta varios tipos de reacciones químicas:

Oxidación: El grupo fenilsulfonilo se puede oxidar en condiciones oxidativas fuertes.

Reducción: El núcleo de quinolina se puede reducir para formar derivados de dihidroquinolina.

Hidrólisis: El grupo sulfonilo se puede hidrolizar en condiciones ácidas o básicas.

Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico, cloruro de bencenosulfonilo y varios nucleófilos. Los principales productos formados a partir de estas reacciones incluyen derivados de dihidroquinolina y compuestos de piperazina sustituidos .

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Trials

-

Phase 2 Trials : Intepirdine was evaluated in four Phase 2 clinical trials focusing on patients with mild-to-moderate Alzheimer’s disease. The results were mixed:

- One trial indicated a statistically significant improvement in cognitive function as measured by the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) when this compound was administered as an adjunct to donepezil .

- However, three other trials did not demonstrate significant benefits when this compound was used as monotherapy .

- Phase 3 MINDSET Trial : This large-scale study involved 1,315 participants and aimed to confirm earlier findings. Unfortunately, it failed to meet its primary endpoints for cognitive improvement and activities of daily living:

Dementia with Lewy Bodies

This compound has also been investigated for its potential in treating dementia with Lewy bodies. The HEADWAY trial aimed to assess its efficacy in this context, but findings from related studies indicated that this compound did not meet its primary efficacy endpoints .

Safety and Tolerability

Across various studies, this compound has generally been well tolerated by participants. The safety profile was comparable to that of placebo treatments, suggesting that while efficacy was not established, the compound does not present significant safety concerns .

Summary of Key Clinical Trial Data

| Trial Name | Phase | Population | Primary Endpoint | Outcome |

|---|---|---|---|---|

| Phase 2 Trials | 2 | Mild-to-moderate AD patients | ADAS-Cog | Mixed results; one trial showed benefit |

| MINDSET Trial | 3 | Mild-to-moderate AD patients | ADAS-Cog & ADCS-ADL | Failed to meet primary endpoints |

| HEADWAY Trial | 2b | Dementia with Lewy bodies | UPDRS Part III | Did not meet primary efficacy endpoints |

Mecanismo De Acción

Intepirdine ejerce sus efectos antagonizando selectivamente el receptor 6 de serotonina (5-HT6). Este receptor se encuentra predominantemente en el sistema nervioso central y participa en la regulación de la liberación de neurotransmisores, incluida la acetilcolina, la dopamina y el glutamato. Al bloquear este receptor, se cree que this compound mejora las funciones cognitivas como la memoria y el aprendizaje .

Comparación Con Compuestos Similares

Intepirdine es similar a otros antagonistas del receptor 6 de serotonina, como la idalopirdina y la latrepirdina. This compound es único en su afinidad de unión específica y selectividad para el receptor 6 de serotonina. A diferencia de otros compuestos, this compound mostró cierta eficacia preliminar en los ensayos de fase II, aunque finalmente falló en los ensayos de fase III .

Compuestos Similares

Idalopirdine: Otro antagonista del receptor 6 de serotonina investigado para la enfermedad de Alzheimer.

Latrepirdine: Un compuesto con un mecanismo de acción similar, también estudiado por sus efectos de mejora cognitiva.

Actividad Biológica

Intepirdine, also known as RVT-101 or SB-742457, is a potent antagonist of the serotonin 5-HT6 receptor. It has been primarily investigated for its potential therapeutic effects in Alzheimer's disease (AD) and other forms of dementia. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial outcomes, and its pharmacological profile.

This compound functions primarily as a 5-HT6 receptor antagonist , which is believed to play a crucial role in modulating cognitive functions. The 5-HT6 receptor is predominantly expressed in the central nervous system and is implicated in various neurodegenerative processes. By blocking this receptor, this compound may enhance cholinergic neurotransmission, which is often impaired in Alzheimer's disease.

Key Pharmacological Properties

- Receptor Affinity : this compound has a high affinity for the 5-HT6 receptor with an IC50 value indicating effective antagonism.

- Neuroprotective Effects : Studies have suggested that this compound may exert neuroprotective effects under conditions of oxidative stress and glucose deprivation, potentially mitigating neuronal damage associated with Alzheimer's disease .

Clinical Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety in patients with mild to moderate Alzheimer's disease. Below is a summary of significant trials:

Notable Findings

- Efficacy : The most promising results were seen in Study 866, where this compound demonstrated a statistically significant improvement over placebo on cognitive measures after 24 weeks.

- Safety Profile : this compound was generally well tolerated across trials, with adverse effects comparable to placebo .

Case Studies and Research Findings

Several studies have explored the neuroprotective effects of this compound in vitro and in vivo:

- A study evaluated this compound's protective effects against oxygen/glucose deprivation-induced cytotoxicity in neuronal cultures, showing significant neuroprotection .

- Another investigation highlighted this compound's ability to reduce neurite length in NG108-15 cells expressing 5-HT6 receptors, suggesting its potential role in modulating neuronal growth and differentiation .

Propiedades

IUPAC Name |

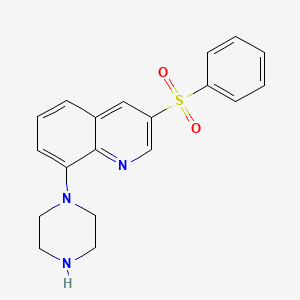

3-(benzenesulfonyl)-8-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22/h1-8,13-14,20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZFWROHYSMCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976249 | |

| Record name | Intepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607742-69-8 | |

| Record name | Intepirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607742-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intepirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607742698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intepirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Intepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZENESULFONYL-8-PIPERAZIN-1-YL QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INTEPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOB2M82HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.